molecular formula C22H16N2O2 B1672702 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid CAS No. 5496-35-5

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid

Cat. No.: B1672702
CAS No.: 5496-35-5
M. Wt: 340.4 g/mol
InChI Key: BCXPNUSETAZHEQ-UHFFFAOYSA-N
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Description

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid is a compound with the molecular formula C22H16N2O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit binding affinity towards certain receptors, which can influence the activity of these receptors. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the expression of certain genes involved in inflammatory responses and metabolic pathways .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to either inhibition or activation of these targets. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s ability to form stable complexes with its targets is crucial for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over extended periods due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of certain metabolites. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Proper distribution is essential for its biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is important for its interaction with target biomolecules and subsequent biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid typically involves a one-pot condensation reaction. This reaction includes the use of benzil, ammonium acetate, and a novel aldehyde in glacial acetic acid. The product is then characterized using techniques such as FTIR, 1H NMR, and 13C NMR .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXPNUSETAZHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203487
Record name 2(4-Carboxyphenyl)-4,5-diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5496-35-5
Record name 2(4-Carboxyphenyl)-4,5-diphenylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005496355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(4-Carboxyphenyl)-4,5-diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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